Methyl alpha-bromophenylacetate

Descripción general

Descripción

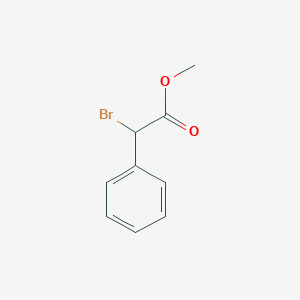

Methyl alpha-bromophenylacetate is an organic compound with the molecular formula C9H9BrO2. It is an ester derived from alpha-bromophenylacetic acid and methanol. This compound is known for its use in various chemical reactions and as an intermediate in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl alpha-bromophenylacetate can be synthesized through the esterification of alpha-bromophenylacetic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions

Methyl alpha-bromophenylacetate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

- Oxidation

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Reduction: Lithium aluminum hydride in anhydrous ether.

Actividad Biológica

Methyl alpha-bromophenylacetate (MABPA), a compound with the molecular formula CHBrO, has garnered attention in various fields of chemical research due to its potential biological activities. This article explores the synthesis, biological evaluations, and applications of MABPA, particularly focusing on its role as an initiator in polymerization reactions and its antiproliferative effects.

MABPA is a light yellow to yellow liquid that serves as a useful reagent in organic synthesis. It is primarily utilized as an initiator in atom transfer radical polymerization (ATRP) processes, particularly for methyl methacrylate (MMA) and ethylene glycol dimethacrylate (EGDMA) . The synthesis of MABPA typically involves the bromination of phenylacetate derivatives, allowing for modifications that enhance its reactivity and biological profile.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of MABPA derivatives. For instance, certain derivatives have shown significant activity against various cancer cell lines, including breast cancer cells. The mechanism of action appears to involve the disruption of cell cycle progression and induction of apoptosis in malignant cells .

Table 1: Antiproliferative Activity of MABPA Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| MABPA Derivative 1 | MDA-MB-231 (Triple-Negative Breast Cancer) | < 1 | Induces cell cycle arrest in G2/M phase |

| MABPA Derivative 2 | HeLa (Cervical Cancer) | 5.3 | Apoptosis induction |

| MABPA Derivative 3 | A549 (Lung Cancer) | 4.2 | Inhibition of microtubule formation |

Mechanism Insights

The biological activity of MABPA derivatives can be attributed to their ability to interact with critical cellular pathways. For example, studies suggest that these compounds may inhibit heat shock protein 90 (HSP90), thereby affecting oncogenic signaling pathways such as AKT and Slug expression, which are crucial for tumor progression and metastasis . This inhibition leads to altered cell morphology and microtubule dynamics, further contributing to their antiproliferative effects.

Case Study 1: Polymerization Initiation

In a study focusing on the use of MABPA as an initiator in ATRP, it was found that when combined with specific catalysts, it achieved high conversion rates in the polymerization of MMA. The efficiency was attributed to the unique structural properties of MABPA that facilitate radical generation .

Table 2: Polymerization Efficiency Using MABPA

| Catalyst Type | Conversion Rate (%) | Reaction Time (h) |

|---|---|---|

| CuBr/HMTETA | 90 | 12 |

| Activated Carbon Support | 83 | 12 |

| Halloysite Nanotubes | 80 | 12 |

Safety and Toxicity

While exploring the biological applications of MABPA, it is essential to consider its safety profile. Toxicity assessments indicate that while some derivatives exhibit promising biological activity, they must be evaluated for cytotoxicity before clinical applications. Preliminary data suggest moderate toxicity levels that warrant further investigation .

Aplicaciones Científicas De Investigación

Polymer Chemistry

Methyl alpha-bromophenylacetate is primarily used as an initiator in Atom Transfer Radical Polymerization (ATRP) . This method allows for the controlled polymerization of various monomers, leading to well-defined polymer architectures.

Case Study: ATRP of Methyl Methacrylate (MMA)

In a study conducted by researchers, MBP was utilized as an initiator for the ATRP of MMA. The experiments demonstrated that using MBP allowed for high conversion rates and the production of polymers with significant molecular weights. For instance, under specific conditions, the resulting poly(methyl methacrylate) (PMMA) exhibited a number-average molecular weight () of approximately 318.7 kDa with a low polydispersity index (Đ = 2.9), indicating a controlled polymerization process .

Photocatalysis

Recent advancements have explored the use of MBP in photocatalytic processes. It has been reported that MBP can act as a photoinitiator when combined with semiconductor nanocrystals, facilitating light-mediated reactions.

Case Study: Photocatalytic Activity

In a notable study, Ag–In–Zn–S alloyed nanocrystals were employed alongside MBP to initiate photopolymerizations under blue light exposure. The results showed conversions reaching up to 94.5% after a full cycle of light exposure, demonstrating the effectiveness of MBP in enhancing photocatalytic efficiency .

Applications in Material Science

MBP's unique structure allows for its application in the development of new materials, particularly in coatings and adhesives where controlled polymerization is crucial.

Material Properties

The polymers synthesized using MBP as an initiator tend to have enhanced mechanical and thermal properties, making them suitable for industrial applications. The ability to control molecular weight and architecture through ATRP provides significant advantages in tailoring material properties for specific uses.

Summary Table of Applications

Propiedades

IUPAC Name |

methyl 2-bromo-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHFBYYMNJUMVOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501268424 | |

| Record name | Benzeneacetic acid, α-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3042-81-7 | |

| Record name | Benzeneacetic acid, α-bromo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3042-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, alpha-bromo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003042817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3042-81-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243708 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, α-bromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501268424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.